molecular formula C18H14BF3KN B1409302 Potassium [4-(diphenylamino)phenyl]trifluoroboranuide CAS No. 2135529-64-3

Potassium [4-(diphenylamino)phenyl]trifluoroboranuide

Cat. No. B1409302
M. Wt: 351.2 g/mol
InChI Key: LVLFZQHJZORNMT-UHFFFAOYSA-N
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Description

Potassium [4-(diphenylamino)phenyl]trifluoroboranuide is a chemical compound with the CAS Number: 2135529-64-3. It has a molecular weight of 351.22 and its molecular formula is C18H14BF3KN . The compound is solid in its physical form .

Physical and Chemical Properties The InChI Code for this compound is 1S/C18H14BF3N.K/c20-19(21,22)15-11-13-18(14-12-15)23(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-14H;/q-1;+1 .

Scientific Research Applications

Cross-Coupling Reactions

Potassium aryltrifluoroborates, including potassium [4-(diphenylamino)phenyl]trifluoroboranuide, have been utilized in cross-coupling reactions with aryl and heteroaryl chlorides. This process, catalyzed by oxime-derived palladacycle, allows for the formation of biphenyls under phosphine-free conditions, highlighting its potential in organic synthesis (Alacid & Nájera, 2008).

Enhancement of Physico-Chemical Properties

A study investigated the doping of a molecule, 2-cyano-3-[4(diphenylamino)phenyl] acrylic acid, with a potassium atom, to enhance its physico-chemical properties. The results showed significant improvements in properties like dipole moment, polarizability, and refractive index, making the doped molecules promising candidates for nonlinear optical materials and photovoltaic devices (Fonkem, Ndjaka, & Ejuh, 2020).

Nonlinear Optical Switching

Integration of the 4-diphenylamino-phenyl unit with a pyrazine segment led to the synthesis of novel organic conjugated molecules. These compounds demonstrated reversible acidochromism and nonlinear optical (NLO) properties, showing potential for applications in optical switching (Xu et al., 2015).

Influence on the Emeraldine Base–Emeraldine Salt Transition

Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate was studied for its influence on the emeraldine base–emeraldine salt transition of polyaniline. This research has implications for the development of sensors and other electronic devices based on polyaniline (Lindfors, Sandberg, & Ivaska, 2004).

pH and Ion Sensing

Modified membranes incorporating compounds like dipicrylamine have been developed for pH and potassium ion measurement. This research contributes to the field of chemical sensors, particularly in acidic environments (Safavi & Pakniat, 1996).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and the signal word is “Warning”. The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

potassium;trifluoro-[4-(N-phenylanilino)phenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BF3N.K/c20-19(21,22)15-11-13-18(14-12-15)23(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-14H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLFZQHJZORNMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium [4-(diphenylamino)phenyl]trifluoroboranuide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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